3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
Brand Name:
Vulcanchem
CAS No.:
171011-12-4
VCID:
VC20913266
InChI:
InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
SMILES:
CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Molecular Formula:
C18H21N3O
Molecular Weight:
295.4 g/mol
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
CAS No.: 171011-12-4
Cat. No.: VC20913266
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171011-12-4 |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
| Standard InChI | InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
| Standard InChI Key | KYYQGFLOKXWBND-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
| Canonical SMILES | CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator